molecular formula C16H22ClNO4 B12078866 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate

Cat. No.: B12078866
M. Wt: 327.80 g/mol
InChI Key: HUDHPTXHLWWNJV-ZDUSSCGKSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the reactivity of the chloromethyl group and the Boc-protected amine. The chloromethyl group can undergo nucleophilic substitution, while the Boc group can be removed under acidic conditions to reveal the free amine. These functionalities allow the compound to participate in various chemical transformations and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoate

Uniqueness

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is unique due to its specific structure, which includes a phenyl group at the 4-position and a Boc-protected amine

Properties

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

HUDHPTXHLWWNJV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl

Origin of Product

United States

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